An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-4-phenylisoxazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate, catering to the needs of researchers and professionals in the field of drug development.
Synthesis
The synthesis of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate can be achieved through a multi-step process. A plausible and documented synthetic route involves the reaction of benzoyl chloride with ethyl cyanoacetate, followed by subsequent cyclization with hydroxylamine.[1]
Experimental Protocol
Step 1: Synthesis of Ethyl 2-cyano-2-(benzoyloxy)acetate
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To a round bottom flask, add benzoyl chloride (2.5 mL, 0.022 mol), benzene (100 mL, 1 mol), and ethyl cyanoacetate (1.1 mL, 0.011 mol).
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Add triethylamine (3.0 mL, 0.022 mol) to the mixture. The reaction mixture will turn orange and thicken.
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Stir the reaction at ambient temperature for 48 hours.
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After 48 hours, dilute the reaction with water and separate the organic layer.
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Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate to yield an orange oil.
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Purify the oil using flash chromatography on silica gel with a gradient of 0-40% ethyl acetate/heptane over 60 minutes.
Step 2: Intermediate Formation
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Concentrate the fraction containing the product of the correct mass (as determined by LCMS) to dryness.
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Dissolve the residue in dichloromethane (DCM, 100 mL, 2 mol) in a round bottom flask.
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Add phosphoryl chloride (1 mL, 0.01 mol) to the solution.
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Add triethylamine (3 mL, 0.02 mol) dropwise while stirring. The reaction will change from yellow to dark red upon heating.
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Reflux the mixture overnight.
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After cooling, extract the reaction mixture with 5 M HCl.
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Evaporate the solvent under reduced pressure to leave an orange/brown tar.
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Dissolve the tar in ether (50 mL) and wash with 5 M HCl and sodium bicarbonate solution.
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Collect the organic phase, dry it over Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
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Purify the residue by flash chromatography on silica gel using a 0-50% ethyl acetate/heptane gradient over 60 minutes.
Step 3: Synthesis of Ethyl 5-amino-3-phenylisoxazole-4-carboxylate
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To the purified residue from the previous step, add 1 equivalent of hydroxylamine hydrochloride in 1 mL of 10% NaOH.
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Stir the reaction for 3 hours at ambient temperature.
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Add water to the reaction and extract with DCM (3 x 50 mL).
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Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to dryness.
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Purify the residue by flash chromatography on silica gel using a 0-40% ethyl acetate/heptane gradient over 35 minutes to afford the final product as a white powder.[1]
Characterization
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized Ethyl 5-amino-4-phenylisoxazole-3-carboxylate. The following are the expected analytical data for this compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 53983-15-6[2][3] |
| Molecular Formula | C₁₂H₁₂N₂O₃[2] |
| Molecular Weight | 232.24 g/mol [4] |
| Appearance | Solid[2] |
| Purity | >95% |
Spectroscopic Data
| Analysis | Observed Data (for Ethyl 5-amino-3-phenylisoxazole-4-carboxylate) |
| LCMS (ESI-MS) | m/z 233.1 (M+H)⁺[1] |
It is anticipated that the ¹H NMR spectrum of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate would show characteristic signals for the ethyl ester protons (a quartet and a triplet), aromatic protons of the phenyl group, and a broad singlet for the amino protons. The ¹³C NMR spectrum would display resonances for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the isoxazole ring. The FTIR spectrum is expected to show absorption bands corresponding to the N-H stretching of the amino group, C=O stretching of the ester, and C=N and C=C stretching of the isoxazole and phenyl rings.
Experimental and logical Flow
The synthesis and characterization workflow can be visualized as follows:
Signaling Pathway Analogy
While not a biological signaling pathway, the synthetic process can be represented as a chemical transformation pathway:
Conclusion
This technical guide outlines a viable synthetic route and the expected characterization profile for Ethyl 5-amino-4-phenylisoxazole-3-carboxylate. The provided experimental protocol, derived from the synthesis of a closely related isomer, offers a strong foundation for the laboratory preparation of this compound. Comprehensive spectroscopic analysis is essential to unequivocally confirm the structure and purity of the final product, which holds potential for further investigation in drug discovery and development programs.
